molecular formula C21H21ClN4OS B13151731 4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13151731
M. Wt: 412.9 g/mol
InChI Key: ZKCRVMWEXUXECL-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a thiophenylmethyl group, and a hexahydroimidazo-pyrido-pyrimidinone core. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroimidazo-pyrido-pyrimidinone structure, followed by the introduction of the chlorobenzyl and thiophenylmethyl groups through nucleophilic substitution and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as oncology and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-11-(thiophen-3-ylmethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C21H21ClN4OS/c22-17-3-1-15(2-4-17)12-26-20(27)18-13-24(11-16-6-10-28-14-16)8-5-19(18)25-9-7-23-21(25)26/h1-4,6,10,14H,5,7-9,11-13H2

InChI Key

ZKCRVMWEXUXECL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)Cl)CC5=CSC=C5

Origin of Product

United States

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